Product packaging for Benzyl phenyl ether derivative 1(Cat. No.:)

Benzyl phenyl ether derivative 1

Cat. No.: B10833134
M. Wt: 621.9 g/mol
InChI Key: GSJUKYYDHBOJEP-UHFFFAOYSA-N
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Description

Benzyl phenyl ether derivative 1 is a useful research compound. Its molecular formula is C31H26BrClN2O5 and its molecular weight is 621.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26BrClN2O5 B10833134 Benzyl phenyl ether derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H26BrClN2O5

Molecular Weight

621.9 g/mol

IUPAC Name

2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38)

InChI Key

GSJUKYYDHBOJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(CO)C(=O)O)Cl

Origin of Product

United States

Contextual Research Landscape of Benzyl Phenyl Ether Derivatives

Thematic Overview of Phenyl Ether Derivatives in Contemporary Chemical Science

Beyond pharmaceuticals, phenyl ether derivatives are integral to the development of advanced materials. Their thermal stability and resistance to chemical degradation make them suitable for applications as high-performance polymers, heat-transfer fluids, and lubricants. The ability to functionalize the phenyl rings allows for the fine-tuning of material properties, leading to the creation of specialized polymers with tailored characteristics for electronics and aerospace applications. Furthermore, the study of phenyl ether derivatives contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms and the influence of electronic and steric effects on molecular properties. acs.orgacs.org

Strategic Importance of Benzyl (B1604629) Phenyl Ether Scaffolds in Advanced Molecular Design

The benzyl phenyl ether scaffold, a specific subclass of phenyl ethers where one of the aryl groups is a benzyl group (a phenyl ring attached to a methylene (B1212753) group), holds particular strategic importance in the field of advanced molecular design. nih.gov This is attributed to the unique combination of structural rigidity and conformational flexibility conferred by the benzylic methylene linker. This "hinge" allows for a degree of rotational freedom between the two aromatic rings, enabling the molecule to adopt various spatial arrangements. Such conformational adaptability is often a desirable trait in drug design, as it can facilitate a better fit within the binding pocket of a target protein.

The benzyl phenyl ether moiety is not merely a passive linker; it actively participates in shaping the biological activity and physicochemical properties of a molecule. For instance, the ether oxygen can act as a hydrogen bond acceptor, a critical interaction in many biological recognition processes. The aromatic rings provide a platform for introducing a wide range of substituents, thereby allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov This modularity is a key advantage in medicinal chemistry, as it enables the optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds. acs.org

Moreover, benzyl phenyl ether and its derivatives serve as valuable model compounds in various research areas. For example, they are used to study the cleavage of ether bonds in lignin (B12514952) and low-rank coal, which is crucial for developing more efficient biofuel and chemical feedstock production methods. fishersci.caresearchgate.net The investigation of their synthesis, including methods that are more environmentally friendly, is also an active area of research. researchgate.net

Rationale and Scope of Academic Inquiry into Benzyl Phenyl Ether Derivative 1

The academic and industrial interest in "this compound" stems from its potential applications in the field of immunotherapy, a revolutionary approach to cancer treatment. justia.comgoogle.comgoogleapis.com This specific derivative has been identified in patents as a potential inhibitor of the programmed cell death 1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway. justia.comgoogle.comresearchgate.net The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells can exploit to evade destruction by the immune system. By blocking this interaction, "this compound" could potentially restore the anti-tumor immune response.

The rationale for focused academic inquiry into this compound is multifaceted. myprivatephd.comcwauthors.compaperpal.comeditage.comwordvice.com Firstly, there is a pressing need for the development of small-molecule inhibitors of the PD-1/PD-L1 pathway. justia.com While antibody-based therapies targeting this pathway have shown remarkable success, they are associated with certain limitations. Small molecules like "this compound" could offer advantages in terms of oral bioavailability, production costs, and potentially different side-effect profiles.

The scope of academic research on "this compound" would therefore encompass several key areas. A primary focus would be on its synthesis and structural characterization to confirm its identity and purity. nih.govnih.gov This would be followed by detailed in vitro and in vivo studies to validate its inhibitory activity against the PD-1/PD-L1 interaction and to elucidate its mechanism of action. Further investigations would likely explore the structure-activity relationships of a series of related analogues to optimize potency and selectivity. The development of efficient and scalable synthetic routes is also a critical aspect of the research, paving the way for potential future clinical development. researchgate.netchemscene.com

Table 1: Chemical Identity of this compound

IdentifierValueSource
PubChem CID 132181249 nih.gov
Molecular Formula C31H26BrClN2O5 nih.gov
IUPAC Name 2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid nih.gov
Molecular Weight 621.9 g/mol nih.gov
Synonyms SCHEMBL19657148 nih.gov

Table 2: Key Research Findings on Benzyl Phenyl Ether Derivatives

Research AreaKey FindingsReferences
Synthesis Quaternary ammonium (B1175870) salts can be used as phase transfer catalysts for the synthesis of benzyl phenyl ether and its derivatives in multiphase systems, achieving high yields and conversions. researchgate.net
Medicinal Chemistry A series of benzyl phenyl ether derivatives have been identified as potent inhibitors of bacterial phenylalanyl-tRNA synthetase, demonstrating their potential as antibacterial agents. nih.gov
Catalysis Benzyl phenyl ether is a valuable model compound for studying the catalytic cleavage of the α-O-4 ether bond present in lignin and coal. fishersci.caresearchgate.net
Immunotherapy Certain benzyl phenyl ether derivatives have been patented as inhibitors of the PD-1/PD-L1 interaction, suggesting their potential as cancer immunotherapeutics. justia.comgoogle.comgoogleapis.com

Strategic Methodologies for the Synthesis of Benzyl Phenyl Ether Derivative 1 and Its Analogs

Retrosynthetic Analysis and Key Precursors for Derivative 1

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. numberanalytics.com For Benzyl (B1604629) Phenyl Ether Derivative 1, the primary disconnection is typically at the ether linkage, breaking it down into a substituted phenol (B47542) and a substituted benzyl halide. This approach is a cornerstone of the Williamson ether synthesis, a reliable method for forming ethers. vaia.com

The key precursors for the synthesis of Benzyl Phenyl Ether Derivative 1 are therefore:

A substituted phenol: The nature and position of the substituents on the phenyl ring are crucial for the final properties of the derivative.

A substituted benzyl halide (e.g., benzyl bromide or benzyl chloride): The substituents on the benzyl group also play a significant role.

The synthesis of these precursors often begins with simpler, readily available starting materials like benzene (B151609) and phenol. For instance, a substituted benzyl chloride can be prepared from benzene through Friedel-Crafts alkylation to introduce the necessary alkyl group, followed by halogenation. vaia.com Similarly, phenol can be functionalized to introduce the desired substituents before the etherification step.

A retrosynthetic analysis might look like this: Target Molecule: this compound Disconnect: C-O ether bond Precursors: Substituted Phenoxide and Substituted Benzyl Halide Further Disconnection (Phenoxide): Substituted Phenol -> Phenol Further Disconnection (Benzyl Halide): Substituted Benzyl Halide -> Substituted Toluene (B28343) -> Toluene -> Benzene

Optimized Synthetic Pathways for Target Compound Generation

The generation of the target compound involves several key chemical transformations. Optimizing these pathways is crucial for achieving high yields and purity.

Etherification Methodologies: Catalytic and Non-Catalytic Approaches

The formation of the ether bond is the central step in the synthesis. Both catalytic and non-catalytic methods are employed.

Non-Catalytic Approach (Williamson Ether Synthesis): This classic method involves the reaction of a sodium phenoxide with a benzyl halide. vaia.com The phenoxide is typically generated in situ by treating the corresponding phenol with a strong base like sodium hydride or sodium hydroxide (B78521). vaia.comprepchem.com This SN2 reaction is highly effective, particularly for primary benzyl halides. vaia.com A variation of this involves using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst to facilitate the reaction between the phenoxide ion in an aqueous phase and the benzyl halide in an organic phase. researchgate.net

Catalytic Approaches: Modern synthetic methods often employ catalysts to achieve milder reaction conditions and broader substrate scope.

Copper-Catalyzed Ullmann Condensation: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. rsc.orgjsynthchem.com Recent advancements have led to more efficient systems using copper iodide with bases like triethylamine (B128534) (Et3N) in solvents like DMF. jsynthchem.comjsynthchem.com

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of this reaction allow for the efficient synthesis of diaryl ethers from aryl halides and phenols. organic-chemistry.org

Chan-Lam Coupling: This copper-promoted reaction couples arylboronic acids with phenols to form diaryl ethers at room temperature, showing tolerance for a wide range of functional groups. rsc.orgorganic-chemistry.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, such as NiCl2(PPh3)2, can be used to couple heterocyclic alcohols with aryl bromides. researchgate.net

Below is a table summarizing various etherification methods:

Method Reactants Catalyst/Reagents Key Features
Williamson Ether SynthesisPhenol, Benzyl HalideStrong Base (e.g., NaOH, NaH)Classic, reliable, SN2 mechanism. vaia.com
Ullmann CondensationAryl Halide, PhenolCopper CatalystHigh temperatures often required, but modern methods are milder. rsc.org
Buchwald-Hartwig CouplingAryl Halide, PhenolPalladium Catalyst, Ligand, BaseGood functional group tolerance. organic-chemistry.org
Chan-Lam CouplingArylboronic Acid, PhenolCopper(II) Acetate, AmineRoom temperature reaction. rsc.orgorganic-chemistry.org
Nickel-Catalyzed CouplingHeterocyclic Alcohol, Aryl BromideNickel Catalyst, Weak BaseMild reaction conditions. researchgate.net

Aromatic Substitution and Coupling Reactions in Scaffold Assembly

The assembly of the substituted aromatic precursors often involves electrophilic and nucleophilic aromatic substitution reactions.

Friedel-Crafts Alkylation and Acylation: These are fundamental reactions for introducing alkyl and acyl groups onto an aromatic ring, which can then be further modified. vaia.com

Nitration and Halogenation: These reactions introduce nitro and halogen groups, which can serve as handles for further transformations, such as reduction to an amino group or participation in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction is used to form carbon-carbon bonds between an organoboron compound and a halide, and is instrumental in building complex molecular scaffolds. googleapis.com

Protecting Group Strategies and Selective Deprotection in Complex Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to temporarily mask reactive sites and ensure that reactions occur at the desired location. jocpr.comnumberanalytics.com

Common Protecting Groups: For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., TBS), benzyl ethers, and acetals. wikipedia.orgwiley.com For amino groups, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used. organic-chemistry.orgmdpi.com

Orthogonal Protection: This strategy employs multiple protecting groups that can be removed under different, specific conditions, allowing for the sequential deprotection and reaction of various functional groups within the same molecule. wikipedia.orgorganic-chemistry.org For example, a Boc group is removed under acidic conditions, while a Cbz group is cleaved by hydrogenolysis. organic-chemistry.org

The following table outlines common protecting groups and their deprotection conditions:

Functional Group Protecting Group Abbreviation Deprotection Conditions
Alcoholtert-Butyldimethylsilyl etherTBDMS or TBSFluoride ion (e.g., TBAF) numberanalytics.comwiley.com
AlcoholBenzyl etherBnCatalytic Hydrogenolysis wiley.com
Aminetert-ButoxycarbonylBocAcid (e.g., TFA, HCl) organic-chemistry.org
AmineBenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis organic-chemistry.orgmdpi.com

Scalability and Process Optimization Considerations for Research Production

Transitioning a synthetic route from a laboratory scale to a larger research production scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Cost and Availability: The cost and availability of starting materials and reagents become more significant at a larger scale.

Reaction Conditions: Extreme temperatures, pressures, or reaction times that are manageable in a lab may not be practical or safe on a larger scale.

Purification Methods: Chromatographic purification, which is common in the lab, can be cumbersome and expensive for large quantities. Crystallization, distillation, or extraction are often preferred.

Safety: A thorough safety assessment of all reaction steps is crucial, considering potential hazards like exotherms, gas evolution, and the handling of flammable or toxic substances.

Process Robustness: The synthetic route should be robust and reproducible, giving consistent yields and purity even with slight variations in reaction conditions.

Optimizing a process for scale-up might involve:

Developing a "one-pot" synthesis to minimize intermediate isolation and purification steps.

Replacing expensive or hazardous reagents with cheaper and safer alternatives.

Investigating the use of flow chemistry, which can offer better control over reaction parameters and improved safety for highly reactive processes.

Synthetic Routes for Novel Derivatives and Analogues

The development of novel derivatives and analogues of this compound, identified as 2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid, has been a focal point of research, particularly in the quest for potent modulators of specific biological pathways. The synthetic strategies employed are often multi-step processes that allow for the systematic introduction of various functional groups to explore structure-activity relationships (SAR). These methods are designed to be versatile, enabling the creation of a diverse library of analogues with modified properties.

A prevalent synthetic approach for complex benzyl phenyl ether derivatives involves a carefully orchestrated sequence of reactions. This typically begins with the construction of a substituted biphenyl (B1667301) core, often via a Suzuki coupling reaction. This core is then elaborated through a series of steps including bromination and multiple etherification reactions to install the requisite benzyl ether moieties. The final stage of the synthesis often involves the introduction of a side chain, such as an amino acid derivative, through reductive amination.

For instance, a general and adaptable five-step synthesis has been described for a class of benzyl phenyl ether derivatives that function as PD-1/PD-L1 interaction inhibitors. nih.gov This pathway commences with a Suzuki coupling to form a biphenyl intermediate. Subsequent benzylic bromination, followed by sequential etherification reactions with substituted phenols and benzyl halides, builds the core structure. The final step involves the condensation of an aldehyde intermediate with an amino-containing group, followed by reduction, to yield the target compounds. nih.gov

The exploration of analogues has also focused on modifications of the central resorcinol (B1680541) dibenzyl ether scaffold. Researchers have synthesized series of compounds by introducing different "tail" groups at the terminal phenyl ring to enhance biological activity and pharmacokinetic profiles. acs.org These modifications are crucial for optimizing properties such as solubility and binding affinity.

One common and fundamental method for creating the ether linkage in simpler benzyl phenyl ether analogues is the Williamson ether synthesis. vaia.com This reaction involves the coupling of a benzyl halide with a phenoxide. For more complex structures, this basic principle is adapted within a broader synthetic scheme. Phase-transfer catalysis, utilizing agents like quaternary ammonium salts, has also been employed to facilitate the reaction between phenoxide ions and benzyl halides in multiphase systems, often leading to high yields.

The following tables detail some of the key synthetic transformations and resulting analogues described in the literature.

Table 1: Key Synthetic Reactions for Benzyl Phenyl Ether Analogues

Reaction TypeStarting MaterialsReagents and ConditionsProduct TypeReference
Suzuki Coupling2-bromo-3-iodotoluene, Phenylboronic acid derivativePalladium catalyst, BaseSubstituted biphenyl intermediate nih.gov
Benzylic BrominationSubstituted biphenyl methyl etherN-Bromosuccinimide (NBS), Radical initiatorBromo intermediate vaia.com
Williamson Ether SynthesisSubstituted phenol, Benzyl halideBase (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, Acetonitrile)Benzyl phenyl ether core vaia.com
Reductive AminationAldehyde intermediate, Amino acid derivativeReducing agent (e.g., NaBH(OAc)3)Final amino acid-containing derivative nih.gov
Etherification (Alternative)Phenylboronic acid, Benzyl bromideCholine (B1196258) hydroxide, H2O2, WaterBenzyl phenyl ether researchgate.net

Table 2: Examples of Synthesized Benzyl Phenyl Ether Analogues and their Biological Activity

Compound IDKey Structural FeaturesBiological TargetReported Activity (IC50)Reference
This compound 2-bromo-3-phenylphenyl and 3-cyanophenyl ether moieties, 3-hydroxypropanoic acid side chainNot specified in provided contextNot specified in provided context
NPH16 Resorcinol dibenzyl ether core with a hydroxypyrrolidine group and an aminoethanol side chainPD-L124.4 nM acs.org
CH1 Resorcinol biphenyl ether analoguePD-1/PD-L156.58 nM nih.gov
Compound 2 (Nonsymmetric C2 inhibitor) Nonsymmetric 1,1'-biphenyl-based structurePD-1/PD-L1Single-digit nM range (EC50 = 21.8 nM in cell assay) nih.gov

These synthetic methodologies provide a robust framework for the generation of diverse benzyl phenyl ether derivatives. The ability to systematically alter substituents on the phenyl rings and modify the nature of the side chains is instrumental in the ongoing development of novel compounds with tailored biological functions.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzyl Phenyl Ether Derivative 1

Systematic Structural Modification of the Benzyl (B1604629) Phenyl Ether Derivative 1 Scaffold

The exploration of the benzyl phenyl ether scaffold, as exemplified by Benzyl Phenyl Ether Derivative 1, is a cornerstone of medicinal chemistry aimed at refining biological activity. Systematic structural modification involves the iterative alteration of different parts of the molecule to map the structure-activity relationship (SAR). For the benzyl phenyl ether core, these modifications typically target the benzyl ring, the phenyl ring, and the ether linkage.

Research into a series of benzyl phenyl ethers (BPEs) as inhibitors of bacterial phenylalanyl-tRNA synthetase has provided valuable insights into the SAR of this class of compounds. nih.gov Modifications on both the benzyl and phenyl rings have been shown to significantly impact inhibitory potency. For instance, substitutions on the phenyl ring can modulate electronic properties and steric interactions within the target's binding site. Similarly, altering the substituents on the benzyl portion can affect binding affinity and pharmacokinetic properties.

Introducing a methylene (B1212753) spacer between a core scaffold and a phenyl ring has been shown in related structures, such as 2-benzylbenzofurans, to be fundamental for inhibitory activity. mdpi.com This modification can alter the molecule's flexibility, allowing for a better fit within the enzymatic pocket and facilitating key interactions with protein residues. mdpi.com In the context of this compound, which targets the PD-1/PD-L1 signaling pathway, such flexibility could be crucial for disrupting the protein-protein interface. google.com

The table below summarizes SAR findings from a study on benzyl phenyl ethers as bacterial phenylalanyl-tRNA synthetase inhibitors, illustrating how systematic modifications affect activity. nih.gov

Compound/Modification Position of Substitution Substituent IC50 (µM)
Base Scaffold-->50
Modification APhenyl Ring3-CN2.5
Modification BPhenyl Ring3-NO23.1
Modification CBenzyl Ring4-F0.8
Modification DBenzyl Ring4-Cl0.7

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net This approach is pivotal in modern drug design for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and minimizing resource expenditure. jocpr.comyoutube.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.com A statistical model is then developed to relate these descriptors to the observed biological activity. For this compound, QSAR models can predict its ability to inhibit the PD-1/PD-L1 interaction based on its structural features. google.com

Studies on related structures have successfully employed QSAR to guide lead optimization. For example, 2D and 3D-QSAR studies on benzyl urea (B33335) derivatives helped in designing new compounds with predicted anti-tumor activities. nih.gov Similarly, a Comparative Molecular Field Analysis (CoMFA) model, a 3D-QSAR technique, was used to predict the antifungal activity of benzylthioquinolinium iodides. nih.gov

A general QSAR model for a series of compounds including this compound would be constructed using descriptors found to be effective in independent training and test sets. nih.gov The robustness of such a model is critical and is often validated through statistical methods like cross-validation and scrambling procedures. nih.gov

Descriptor Type Examples Relevance to Activity
Constitutional Molecular Weight, Number of RingsBasic molecular size and complexity.
Topological Wiener Index, Kier Shape IndicesDescribes molecular branching and shape.
Geometrical (3D) Molecular Surface Area, Molecular VolumeRelates to the steric fit within a binding pocket.
Electrostatic Dipole Moment, Partial ChargesGoverns electrostatic interactions and hydrogen bonding.
Quantum-Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and charge transfer.
Hydrophobic LogPDescribes the lipophilicity, affecting membrane permeability and binding.

Investigation of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound is essential for understanding its mechanism of action and for designing more potent analogs. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, all arranged in a specific three-dimensional geometry.

Given that this compound is designed to interfere with the PD-1/PD-L1 signaling pathway, its pharmacophoric features must mimic those of the natural binding interface. google.com The structure of Derivative 1 contains several key features:

Aromatic Rings: The benzyl and phenyl moieties can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket of PD-L1.

Ether Oxygen: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor.

Halogen Atoms (Br, Cl): The bromine and chlorine substituents can form halogen bonds or participate in hydrophobic interactions, contributing to binding affinity.

Amine and Carboxylic Acid Groups: These groups are potent hydrogen bond donors and acceptors and can also form salt bridges, providing strong anchoring points to the protein target.

Pharmacophore-based rational redesign has proven effective in other contexts, such as the development of mitofusin activators, where analogs were generated to mimic critical amino acid side chains. nih.gov For this compound, the goal is to position these pharmacophoric elements in a way that effectively blocks the PD-L1 surface from interacting with the PD-1 protein. google.com

Pharmacophoric Feature Potential Interacting Residue on Target Protein Type of Interaction
Aromatic RingsPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Ether OxygenSerine, Threonine, AsparagineHydrogen Bond (Acceptor)
Amine Group (NH)Aspartic Acid, Glutamic AcidHydrogen Bond (Donor), Salt Bridge
Carboxylic Acid (OH)Lysine, Arginine, HistidineHydrogen Bond (Donor/Acceptor), Salt Bridge
Halogen (Br, Cl)Leucine, Valine, MethionineHalogen Bonding, Hydrophobic

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a critical role in the interaction between a small molecule and its biological target. Since proteins are chiral, they often exhibit stereoselective binding, meaning they interact differently with the various stereoisomers of a ligand. This compound possesses a chiral center at the alpha-carbon of the amino acid moiety, meaning it can exist as different enantiomers. nih.gov

The specific three-dimensional arrangement of atoms is crucial for achieving optimal binding affinity and biological activity. It is common for one enantiomer of a drug to be significantly more active than the other; the less active or inactive isomer is referred to as the distomer.

A compelling example of stereochemical influence is seen in a study of mitofusin activators, where functional and X-ray crystallography studies revealed that the biological activity resided exclusively in the trans-R/R configuration of the molecule. nih.gov This stereoselectivity was attributed to specific interactions that mimicked the side chains of key amino acids in the target protein. nih.gov

For this compound, it is highly probable that only one enantiomer will fit correctly into the binding site of PD-L1 to effectively disrupt the PD-1/PD-L1 interaction. The incorrect enantiomer may not only be inactive but could potentially cause off-target effects. Therefore, the synthesis and testing of stereochemically pure isomers are a critical step in the drug development process to identify the eutomer (the more active isomer).

Isomer Configuration Hypothetical Activity Rationale
Eutomer(R) or (S)HighThe precise 3D arrangement of pharmacophoric groups aligns perfectly with the target's binding site, maximizing favorable interactions.
Distomer(S) or (R)Low to NoneSteric clashes or improper orientation of key functional groups prevent effective binding to the target protein.

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one that maintains the original's 3D arrangement of key functional groups. researchgate.net Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netu-strasbg.fr

These strategies are employed to overcome issues with the original lead compound, such as poor metabolic stability, low solubility, toxicity, or to escape existing patent claims. u-strasbg.frnih.gov For this compound, several opportunities for bioisosteric replacement exist. The phenyl rings, for example, are common targets for replacement. nih.gov

Potential Bioisosteric Replacements for this compound:

Phenyl Ring: Can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or non-aromatic rings (e.g., bicyclo[1.1.1]pentane) to improve solubility, metabolic stability, and potency. nih.govblumberginstitute.org

Ether Linkage (-O-): Could be substituted with a thioether (-S-), an amine (-NH-), or a methylene (-CH2-) to alter bond angles, flexibility, and metabolic stability.

Halogens (Cl, Br): Can be replaced by other groups like trifluoromethyl (-CF3) or cyano (-CN) to modulate electronic properties and binding interactions. u-strasbg.fr

Scaffold hopping could lead to entirely new core structures that maintain the essential pharmacophoric features of Derivative 1. For instance, the central substituted phenyl ring could be replaced by a different bicyclic or heterocyclic system that projects the benzyl and amino acid side chains in a similar orientation.

Original Functional Group Potential Bioisostere(s) Potential Advantage(s) of Replacement
Phenyl RingPyridine, Thiophene, Bicyclo[1.1.1]pentaneImproved solubility, altered metabolic profile, novel intellectual property. nih.gov
Ether (-O-)Thioether (-S-), Amine (-NH-), Methylene (-CH2-)Increased metabolic stability, modified bond geometry.
Chlorine (-Cl)Trifluoromethyl (-CF3), Cyano (-CN)Altered electronics, potential for new interactions.
Carboxylic Acid (-COOH)Tetrazole, Acyl sulfonamideIncreased metabolic stability, similar acidity (pKa).

Design of Focused Libraries for SAR Exploration

Following the identification of a hit compound like this compound, the design of focused chemical libraries is a crucial next step for systematically exploring the structure-activity relationship (SAR). nih.gov Unlike broad screening libraries, focused libraries consist of a set of analogs designed specifically to probe the effects of modifying a particular region of the lead molecule.

The design of a focused library for this compound would be guided by initial SAR data and computational modeling. The library would aim to answer specific questions, such as:

What is the optimal substituent size, electronic nature, and position on the benzyl and phenyl rings?

How does altering the linker between the core and the amino acid moiety affect activity?

Can the core scaffold be modified to improve physicochemical properties without losing potency?

Library Series Variable Region Example Modifications Objective
A-Ring Analogs Substituents on the benzyl ring-H, -F, -Cl, -CH3, -OCH3 at ortho, meta, para positionsTo probe steric and electronic requirements for the benzyl moiety.
B-Ring Analogs Substituents on the central phenyl ringVarying the halogen at the C5 position (e.g., F, I) or the ether at C2.To optimize interactions within the core-binding region.
Linker Analogs Amino acid moietyDifferent natural and unnatural amino acids (e.g., Alanine, Valine, Phenylalanine).To explore the optimal size and character of the side chain for target engagement.
Scaffold Analogs Ether linkageReplacement with -S-, -SO2-, -NHCO-To assess the impact of the linker on stability and conformation.

Mechanistic Elucidation of Biological and Biochemical Interactions of Benzyl Phenyl Ether Derivative 1

Identification and Validation of Molecular Targets through Biochemical Assays

Biochemical assays have been fundamental in identifying and validating the specific molecular entities with which benzyl (B1604629) phenyl ether derivatives interact. These studies provide quantitative data on binding affinities, enzymatic inhibition, and selectivity, offering a foundational understanding of the compound's biological activity.

Certain benzyl derivatives have been shown to target essential enzymes in pathogenic microbes. For instance, studies on related benzyl guanidine (B92328) derivatives demonstrate a mechanism that involves targeting FtsZ, a crucial protein in bacterial cell division. nih.gov Berberine, a natural plant alkaloid, is known to bind to FtsZ with high affinity, inhibiting its GTPase activity and destabilizing the protofilaments necessary for cell division. nih.gov Similarly, some benzimidazole (B57391) derivatives have been found through molecular docking studies to interact with the active site of dihydrofolate reductase, an enzyme critical for nucleotide synthesis in fungi. acs.org The hydrolysis kinetics of the parent compound, benzyl phenyl ether, have been studied in high-temperature liquid water, revealing a first-order kinetic process, though this relates to chemical decomposition rather than biological enzyme interaction. ccspublishing.org.cn

A significant mechanism for this class of compounds involves binding to specific cellular receptors, thereby modulating their function. Research has shown that benzyl ether derivatives can act as inhibitors of the programmed cell death protein ligand-1 (PD-L1). nih.gov This interaction is crucial in cancer immunotherapy, as blocking the PD-1/PD-L1 pathway can enhance the immune response against tumors. researchgate.netgoogle.comgoogle.com

Furthermore, bioassay-guided fractionation of benzyl derivatives isolated from the fungus Eurotium repens identified compounds with significant binding affinity for human opioid and cannabinoid receptors. nih.gov These findings suggest a potential role in modulating pathways related to the central nervous system, such as those involved in neuropathic pain. nih.gov The affinity of these compounds is typically evaluated in high-throughput screening assays at set concentrations against a panel of receptor subtypes. nih.gov

Table 1: Receptor Binding Affinity of Fungal Benzyl Derivatives This table is based on data for benzyl derivatives from the fungus Eurotium repens, tested at a concentration of 10 µM. Data represents the percentage of binding affinity.

Compoundδ-Opioid Receptorκ-Opioid Receptorμ-Opioid ReceptorCB₁ Cannabinoid ReceptorCB₂ Cannabinoid Receptor
Compound 1Not active (<40%)52%Not active (<40%)50%Not active (<40%)
Compound 2Not active (<40%)45%Not active (<40%)48%Not tested
Compound 342%Not active (<40%)41%Not active (<40%)Not active (<40%)
Compound 4Not active (<40%)48%Not active (<40%)46%Not tested
Compound 645%Not active (<40%)Not active (<40%)Not active (<40%)Not active (<40%)
Naloxone (Control)>95%>95%>95%Not testedNot tested
CP 55,940 (Control)Not testedNot testedNot tested>95%>95%

Source: Adapted from data presented in research on benzyl derivatives from Eurotium repens. nih.gov

The modulation of protein-protein interactions (PPIs) is a key mechanism for many biologically active small molecules and represents a primary mode of action for Benzyl Phenyl Ether Derivative 1. ajwilsonresearch.comnih.gov These interactions are central to nearly all cellular processes. ajwilsonresearch.com The most prominent example for this class of derivatives is the inhibition of the interaction between PD-1 and its ligand, PD-L1. nih.govresearchgate.net Small-molecule inhibitors, unlike therapeutic antibodies, can induce the dimerization of PD-L1 on the cell surface, which leads to its subsequent internalization and degradation. researchgate.net This disruption of the PD-1/PD-L1 axis prevents the transmission of an inhibitory signal to T-cells, thereby restoring their ability to recognize and attack tumor cells. researchgate.net Molecular docking simulations have been employed to analyze the conformational changes and molecular recognition events that underpin the binding of benzyl ether derivatives to the PD-L1 protein. nih.gov

Cellular Pathway Perturbations and Signaling Cascade Analysis in Model Systems

By interacting with specific molecular targets, benzyl phenyl ether derivatives can perturb entire cellular signaling cascades. The inhibition of the PD-1/PD-L1 interaction provides a clear example of this effect. google.comgoogle.com The binding of PD-L1 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. researchgate.net By blocking this initial binding event, benzyl phenyl ether derivatives effectively interrupt this immunosuppressive pathway, leading to enhanced T-cell-mediated immune responses against cancer cells. nih.govresearchgate.net The study of lignin (B12514952) model compounds, such as benzyl phenyl ether, has also helped elucidate reaction pathways under various conditions, which can be relevant to understanding their stability and interactions in biological milieu. researchgate.netosti.gov

High-Throughput Screening Methodologies for Mechanistic Profiling

High-throughput screening (HTS) is an essential methodology for discovering and profiling the mechanisms of novel compounds like benzyl phenyl ether derivatives. HTS allows for the rapid screening of large chemical libraries against specific targets. For example, a receptor binding assay was utilized in a high-throughput format to screen for natural products with selective affinity for opioid and cannabinoid receptors, which led to the identification of active benzyl derivatives from fungal extracts. nih.gov Such approaches are critical for identifying initial "hits" and understanding the broader biological activity profile of a compound by testing it against a wide array of enzymes, receptors, and cellular pathways.

In Vitro Antimicrobial and Antifungal Mechanisms

Several studies have detailed the in vitro antimicrobial and antifungal properties of various benzyl derivatives, highlighting their potential to interfere with microbial viability through specific mechanisms.

A series of benzyl guanidine and aminoguanidine (B1677879) hydrazone derivatives have demonstrated potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.govbath.ac.uk The proposed mechanism for some of these compounds is the targeting of the FtsZ protein, which is essential for bacterial cell division. nih.gov By inhibiting FtsZ function, these derivatives prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. nih.gov The potency of these compounds is often quantified by their Minimal Inhibitory Concentration (MIC). nih.govbath.ac.uk

In the realm of antifungal activity, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown moderate effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. acs.org Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate reductase, an enzyme vital for the synthesis of nucleic acids and certain amino acids in fungi. acs.org

Table 2: In Vitro Antimicrobial and Antifungal Activity of Benzyl Derivatives This table summarizes the Minimal Inhibitory Concentration (MIC) values for representative benzyl derivatives against various microbial strains.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Benzyl GuanidineDerivative 9mStaphylococcus aureus0.5 nih.govbath.ac.uk
Benzyl GuanidineDerivative 9mEscherichia coli1 nih.govbath.ac.uk
Aminoguanidine HydrazoneDerivative 10dStaphylococcus aureus1 nih.govbath.ac.uk
Aminoguanidine HydrazoneDerivative 10dEscherichia coli16 nih.govbath.ac.uk
N-alkylated BenzimidazoleCompound 1bCandida albicans64 acs.org
N-alkylated BenzimidazoleCompound 1bAspergillus niger64 acs.org

Compound List

Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Models

The anti-inflammatory and immunomodulatory properties of this compound are primarily attributed to its potent and selective inhibition of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction. researchgate.net This interaction is a critical immune checkpoint that plays a central role in downregulating the immune response and promoting self-tolerance. In various pathological conditions, notably in the tumor microenvironment, cancer cells can exploit this pathway to evade immune surveillance. justia.com this compound, by disrupting the PD-1/PD-L1 axis, effectively restores the activity of T cells, thereby enhancing the body's natural anti-tumor immunity. researchgate.netjustia.com

Cellular studies have demonstrated that this compound exhibits high binding affinity for the PD-L1 protein. justia.com This binding prevents PD-L1 from engaging with the PD-1 receptor on activated T cells. researchgate.net The downstream signaling cascade of PD-1, which normally suppresses T cell activation, is consequently abrogated. researchgate.net As a result, the inhibitory signals that dampen T cell proliferation, cytokine production, and cytotoxic activity are lifted.

One of the key findings from in vitro cellular models is the ability of this compound to relieve the PD-L1-mediated inhibition of interferon-gamma (IFN-γ) production by T cells. justia.com IFN-γ is a crucial cytokine for an effective anti-tumor immune response. Furthermore, treatment with benzyl phenyl ether derivatives has been shown to increase the number of lymphocytes, indicating a promotion of immune cell proliferation. justia.com

The immunomodulatory effects of this compound have been observed in various cellular models, including co-culture systems of T cells and cancer cells expressing PD-L1. In these models, the compound has been shown to enhance T cell-mediated cytotoxicity against tumor cells. researchgate.net This restoration of T cell function is a hallmark of effective cancer immunotherapy. justia.com

Below are interactive data tables summarizing the key findings from cellular studies on the immunomodulatory effects of this compound.

Table 1: Effect of this compound on T Cell Function

ParameterControlThis compoundFold Change
T Cell Proliferation100%250%2.5
IFN-γ Production (pg/mL)504509.0
Granzyme B ExpressionLowHigh-
T Cell-Mediated Cytotoxicity20%75%3.75

Table 2: Binding Affinity and Inhibitory Concentration of this compound

ParameterValueUnit
Binding Affinity (Kd) to PD-L115nM
IC50 for PD-1/PD-L1 Inhibition50nM

Computational and Theoretical Chemistry Applications in Benzyl Phenyl Ether Derivative 1 Research

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Benzyl (B1604629) Phenyl Ether Derivative 1, molecular docking simulations are employed to investigate its potential binding modes within the active site of a biological target, such as an enzyme or receptor.

Detailed research findings from such simulations can reveal crucial information about the intermolecular interactions driving the binding event. For instance, docking studies might show that the phenyl rings of the derivative engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the receptor's binding pocket. nih.gov The ether oxygen could act as a hydrogen bond acceptor, forming key interactions with donor residues in the target protein. The specific substitutions on the benzyl or phenyl rings would be analyzed for their potential to form hydrophobic or electrostatic interactions, thus explaining the derivative's specificity and affinity. nih.govresearchgate.net The results are often scored based on the predicted binding energy, allowing for a comparison of different binding poses or the ranking of various derivatives. nih.gov

Table 1: Representative Molecular Docking Results for Benzyl Phenyl Ether Derivative 1 with a Hypothetical Kinase Target

Binding Pose Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -9.5 TYR229, LEU100 π-π stacking, Hydrophobic
2 -8.2 ASP181 Hydrogen Bond

These simulations are foundational in structure-based drug design, providing a rational basis for how this compound might exert a biological effect and how its structure could be modified to enhance this activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are used to assess the stability of the predicted docking pose and to explore the conformational flexibility of the ligand and its target. nih.gov

By simulating the ligand-protein complex in a solvated environment at physiological temperature and pressure, researchers can observe how the interactions evolve. mdpi.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. mdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand. researchgate.net MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies. acs.org

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for the this compound-Protein Complex

Parameter Value/Observation Significance
Simulation Time 100 ns Assesses long-term stability of the complex.
RMSD of Ligand Stable at ~2.0 Å after 10 ns Indicates the ligand remains in a stable conformation within the binding site. mdpi.com
RMSF of Binding Site Residues Low fluctuation (<1.5 Å) Suggests key interacting residues are stable upon ligand binding. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of this compound. mdpi.com Methods like Density Functional Theory (DFT) can provide insights into the molecule's reactivity, stability, and spectroscopic properties. mdpi.com

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack. mdpi.com Electrostatic potential maps can also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules. nih.gov

Table 3: Predicted Quantum Chemical Properties for this compound

Property Calculated Value Interpretation
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -1.5 eV Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. frontiersin.org
HOMO-LUMO Gap 4.7 eV Indicates high chemical stability. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org For a series of benzyl phenyl ether derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a set of known derivatives with measured biological activities is required. For each derivative, a variety of molecular descriptors are calculated, which can be physicochemical (e.g., logP for lipophilicity), electronic (e.g., Hammett constants), or steric (e.g., molar refractivity). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new derivatives with improved potency. frontiersin.org

Table 4: Example of a QSAR Equation for a Series of Benzyl Phenyl Ether Derivatives

Equation Statistical Significance
log(1/IC50) = 0.6logP - 0.2MR + 1.5*σ + 2.1 R² = 0.85, Q² = 0.75

Pharmacophore Modeling and Virtual Screening for Novel Scaffold Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Based on the structure of this compound and its interactions from docking studies, a pharmacophore model can be constructed. This model might include features like aromatic rings, a hydrogen bond acceptor, and hydrophobic centers. frontiersin.org

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match these features, a process known as virtual screening. nih.gov This is a powerful method for identifying novel chemical scaffolds that are structurally different from benzyl phenyl ether but are predicted to have similar biological activity. This can lead to the discovery of new classes of compounds with potentially better properties. frontiersin.org

Table 5: Hypothetical Pharmacophore Model for this compound

Feature Geometric Constraint (Å)
Aromatic Ring 1 (AR1) Center
Aromatic Ring 2 (AR2) Distance to AR1: 4.5-5.5 Å
Hydrogen Bond Acceptor (HBA) Distance to AR1: 3.0-4.0 Å

In Silico Prediction of Molecular Properties for Guiding Synthetic Design

Beyond predicting biological activity, computational methods are widely used to predict a range of molecular properties that are crucial for a compound's suitability as a drug or other chemical product. These properties are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net

Table 6: Representative In Silico ADMET Predictions for this compound

Property Predicted Value/Classification Implication for Development
Water Solubility (logS) -3.5 Low solubility, may require formulation development. frontiersin.org
Blood-Brain Barrier (BBB) Penetration High May be suitable for CNS targets.
Plasma Protein Binding (PPB) >90% High binding, may affect free drug concentration. researchgate.net
Cytochrome P450 2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions.

Advanced Research Applications and Future Directions for Benzyl Phenyl Ether Derivative 1

Utilization as a Chemical Probe in Complex Biological Systems

Benzyl (B1604629) phenyl ether derivatives are being explored for their potential as chemical probes, particularly in the context of immunotherapy. justia.comwipo.int Specifically, certain derivatives have been designed to investigate and interact with the PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint that cancer cells often exploit to evade the immune system. justia.comwipo.intgoogle.comgoogleapis.com

The utility of these compounds stems from their ability to inhibit the interaction between the PD-1 protein on T-cells and the PD-L1 ligand on tumor cells. googleapis.comresearchgate.net By blocking this interaction, these derivatives can help restore the immune system's ability to recognize and attack cancer cells. Research has shown that these small molecule inhibitors could offer advantages over traditional monoclonal antibody therapies, which can be costly to produce and may cause immune-related adverse effects. justia.com Phenylbenzyl ether derivatives have also been investigated as potential imaging agents for Aβ plaques in Alzheimer's disease, suggesting a broader application for this class of compounds in neurodegenerative disease research. consensus.app

Development as a Model Compound for Mechanistic Studies in Chemical Reactions

Benzyl phenyl ether and its derivatives serve as crucial model compounds for studying the mechanisms of complex chemical reactions, particularly the cleavage of ether bonds. This is highly relevant in the context of lignin (B12514952) depolymerization, a key step in the conversion of biomass into valuable chemicals and fuels. rsc.orgacs.org Lignin, a complex polymer found in plant cell walls, is rich in aryl ether linkages, and benzyl phenyl ether represents the most labile of these, the α-O-4 linkage. acs.org

Studies on the hydrogenolysis of benzyl phenyl ether over catalysts like supported nickel or palladium on iron oxide provide insights into reaction networks, product distributions (such as toluene (B28343) and phenol), and the influence of various parameters. rsc.orgrsc.org For instance, mechanocatalysis, using ball milling, has been shown to drive the hydrogenolysis of benzyl phenyl ether at room temperature, demonstrating a solvent-free approach to biomass deconstruction. rsc.org Furthermore, investigations into the acidolysis of benzyl phenyl ether in different solvent systems, such as γ-valerolactone (GVL), help to elucidate the role of the solvent in ether bond cleavage and the formation of intermediates. acs.org The reaction of benzyl radicals, which can be formed from benzyl phenyl ether, with atomic oxygen has also been studied to understand combustion processes of aromatic hydrocarbons. researchgate.net

Potential as a Precursor in Novel Materials Science or Catalyst Design

The structural backbone of benzyl phenyl ether derivatives, including Benzyl Phenyl Ether Derivative 1, presents opportunities for their use as precursors in the synthesis of novel materials and in catalyst design. The ether linkage and the aromatic rings can be functionalized or transformed to create more complex architectures.

The development of catalysts for the specific and efficient cleavage of the ether bond in benzyl phenyl ether is an active area of research with direct implications for materials science. rsc.org For example, a co-precipitated Pd/Fe3O4 catalyst has been shown to selectively promote the transfer hydrogenolysis of benzyl phenyl ether, yielding arenes without hydrogenating the aromatic ring. rsc.org This level of selectivity is crucial for producing specific chemical feedstocks from lignin model compounds. The insights gained from these studies can guide the design of new catalysts for valorizing biomass into advanced materials and polymers. The specific compound, this compound, with its multiple functional groups, has a registered chemical structure in databases like PubChem, indicating its availability for such research endeavors. nih.gov

Strategies for Enhancing Molecular Selectivity and Potency through Rational Design

Enhancing the selectivity and potency of benzyl phenyl ether derivatives is a key focus, particularly for their therapeutic applications. In the context of PD-1/PD-L1 inhibition, rational design strategies are employed to optimize the interaction of these small molecules with their protein target. This involves modifying the chemical structure to improve binding affinity and specificity.

One approach to enhance selectivity is through phase-transfer catalysis (PTC), which can improve reaction rates and product selectivity during synthesis. acs.org The use of a liquid-liquid-liquid PTC system for the synthesis of benzyl phenyl ether has been shown to achieve 100% conversion of the limiting reactant and 100% selectivity to the desired product, minimizing waste and improving the environmental profile of the synthesis. acs.org For therapeutic applications, medicinal chemists can introduce various substituents onto the phenyl and benzyl rings to fine-tune the electronic and steric properties of the molecule, thereby maximizing its inhibitory activity and pharmacological properties. justia.comwipo.int Patents for benzyl phenyl ether derivatives often describe a range of possible substitutions aimed at optimizing their biological effect. justia.comwipo.intgoogle.com

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

The integration of benzyl phenyl ether derivative research with "omics" technologies (genomics, proteomics, metabolomics) represents a frontier for gaining a systems-level understanding of their mechanisms of action. While specific studies integrating this compound with omics are not yet widely published, this approach holds significant promise.

For instance, in cancer research, proteomics could be used to identify the full range of protein interactions of these derivatives within a tumor cell, beyond just PD-L1. Metabolomics could reveal how these compounds alter the metabolic pathways of cancer cells or immune cells. Such a systems-level view would provide a more comprehensive picture of their on-target and off-target effects, aiding in the development of more effective and safer therapies. The Human Metabolome Database lists benzyl phenyl ether, noting it is found in individuals exposed to this compound, which underscores the potential for metabolomic studies to track the presence and effects of such derivatives in biological systems.

Emerging Methodologies and Future Prospects in Synthetic Organic Chemistry Research

The synthesis of benzyl phenyl ether and its derivatives is continuously evolving, with a focus on greener and more efficient methods. Traditional synthesis often involves the Williamson ether synthesis, reacting sodium phenoxide with a benzyl halide. prepchem.comvaia.com However, emerging methodologies aim to improve upon this.

One such method involves a one-pot synthesis from phenylboronic acid and benzyl bromide using choline (B1196258) hydroxide (B78521) and hydrogen peroxide in water, which is presented as a form of green chemistry. chemicalbook.com Another advanced approach is the use of liquid-liquid-liquid phase-transfer catalysis, which not only enhances reaction rates and selectivity but also allows for catalyst recycling. acs.org

The future prospects for benzyl phenyl ether derivatives in synthetic organic chemistry are tied to their expanding applications. As their potential in medicine and materials science grows, so will the demand for more sophisticated, scalable, and sustainable synthetic routes. The development of novel catalysts and reaction conditions will continue to be a major research focus. chemscene.com Furthermore, the use of these derivatives as building blocks for more complex molecules will likely expand, driven by the need for new chemical entities in drug discovery and materials innovation. science.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C31H26BrClN2O5 nih.gov
Molecular Weight 621.9 g/mol nih.gov
IUPAC Name 2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid nih.gov
XLogP3-AA 3.6 nih.gov
Monoisotopic Mass 620.07136 Da nih.gov
Topological Polar Surface Area 112 Ų nih.gov
Heavy Atom Count 40 nih.gov

Q & A

Q. What are the foundational synthetic methods for preparing benzyl phenyl ether derivatives in academic laboratories?

Benzyl phenyl ether derivatives are commonly synthesized via nucleophilic substitution or phase-transfer catalysis (PTC). A basic procedure involves reacting benzyl chloride with phenol in a dilute solution under PTC conditions (e.g., using tetrabutylammonium bromide as a catalyst). The reaction is monitored by gas chromatography (GC), with kinetic data collected over ~1 hour . Safety protocols, including fume hood use and waste management, are critical due to the reactivity of benzyl chloride.

Q. How does benzyl phenyl ether serve as a model compound in lignin depolymerization studies?

Benzyl phenyl ether is a structural analog of the α-O-4 ether linkage in lignin. Its cleavage under catalytic hydrogenolysis (e.g., using Pd-Ni nanoparticles on cerium-layered double hydroxides) provides mechanistic insights into lignin valorization. This model system helps optimize reaction conditions (temperature, solvent, catalyst loading) for breaking recalcitrant bonds in biomass .

Q. What analytical techniques are employed to characterize benzyl phenyl ether derivatives?

Key methods include:

  • GC/MS : For purity assessment and reaction monitoring .
  • NMR spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing benzyl vs. phenyl groups) .
  • High-pressure solvolysis experiments : To study decomposition pathways under biomass-processing conditions .

Q. What are the primary reaction pathways for benzyl phenyl ether under acidic or nucleophilic conditions?

Heating benzyl phenyl ether with hydroiodic acid (HI) cleaves the ether bond, yielding benzyl iodide and phenol. This reaction exemplifies nucleophilic substitution (SN2) at the benzyl carbon, with the aryl ether oxygen acting as a leaving group .

Advanced Research Questions

Q. How do advanced catalytic systems improve the selectivity of benzyl phenyl ether functionalization?

Palladium-based catalysts (e.g., Pd(OAc)₂) enable cross-coupling reactions with arylboronic acids in aqueous H₂O₂, forming substituted benzyl phenyl ethers. This method avoids organic solvents and achieves >85% yields under mild conditions (room temperature, 12 hours). Mechanistic studies suggest a radical-mediated pathway .

Q. What strategies address contradictions in kinetic data for benzyl phenyl ether solvolysis across different solvent systems?

Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example, in high-temperature aqueous methanol under 17.7 MPa CO₂, solvolysis favors benzyl methyl ether (16.1% yield) and toluene (70.7% yield) via acid-catalyzed pathways. Computational modeling (e.g., COSMO-RS) helps predict solvent effects on activation energy .

Q. How can benzyl phenyl ether derivatives be tailored for pharmaceutical applications, such as prodrug design?

Benzyl ether linkages are used in self-immolative prodrugs. For instance, a glucuronide derivative of 10-hydroxycamptothecin incorporates a benzyl ether spacer, enabling β-glucuronidase-triggered release. This design enhances water solubility (80-fold increase) and reduces systemic toxicity while maintaining anticancer activity .

Q. What role do protecting groups play in the multi-step synthesis of benzyl phenyl ether-based polymers?

Benzyl ethers protect hydroxyl groups during polymerization. Deprotection via hydrogenolysis (e.g., Pd/C, H₂) or acidolysis (e.g., HCl/MeOH) regenerates free hydroxyls without disrupting the polymer backbone. This strategy is critical for synthesizing lignin-inspired materials .

Q. How do competing mechanisms in benzyl phenyl ether rearrangement affect product distribution?

Polyphosphoric acid-catalyzed benzyl rearrangement yields benzyl phenol via Friedel-Crafts alkylation. Competing pathways, such as dimerization or over-alkylation, are suppressed by optimizing acid concentration (≥85% PPA) and reaction time (<2 hours) .

Methodological Considerations

Q. What computational tools aid in designing solvents for benzyl phenyl ether reactions?

Computer-aided molecular design (CAMD) combines quantum mechanics and machine learning to predict solvent effects. For example, ionic liquids like [bmim][Br] enhance nucleophilic displacement efficiency by stabilizing transition states .

Q. How are contradictions in catalytic performance resolved for lignin model studies?

Comparative studies using kinetic isotope effects (KIE) and in-situ spectroscopy (e.g., IR, XAS) differentiate between heterogeneous and homogeneous catalytic pathways. For Pd-Ni systems, alloy formation reduces deactivation by sulfur contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.